molecular formula C20H20N4O2 B15038830 3-(2-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038830
M. Wt: 348.4 g/mol
InChI Key: XYACFURWCUIUKL-FYJGNVAPSA-N
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Description

3-(2-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 2-ethoxyphenyl substituent at the pyrazole C3 position and an (E)-configured 4-methylbenzylidene group at the carbohydrazide nitrogen (Figure 1).

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-3-26-19-7-5-4-6-16(19)17-12-18(23-22-17)20(25)24-21-13-15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

XYACFURWCUIUKL-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 4-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-ethoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazole Core : The 1H-pyrazole ring provides a rigid planar structure, enabling π-π stacking interactions.
  • 4-Methylbenzylidene Hydrazone : The (E)-configuration of the hydrazone moiety is critical for maintaining structural integrity and biological activity .

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituent variations:

Compound Name R1 (Pyrazole C3) R2 (Hydrazone) Melting Point (°C) Key References
3-(2-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (Target) 2-ethoxyphenyl 4-methylbenzylidene Not reported
3-(4-ethoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 4-ethoxyphenyl 4-methylbenzylidene Not reported
3-(2-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 2-ethoxyphenyl 4-methoxyphenylethylidene Not reported
3-(4-bromophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 4-bromophenyl 2-ethoxyphenyl Not reported
3-(4-methylphenyl)-N'-[(E)-(2-trifluoromethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide 4-methylphenyl 2-CF3-phenyl Not reported

Substituent Impact Analysis :

  • Positional Isomerism : Replacing the 2-ethoxyphenyl (target compound) with 4-ethoxyphenyl (analog in ) reduces steric hindrance but may decrease π-π interactions due to altered electronic distribution.
  • Methoxy vs. Methyl : The 4-methoxyphenylethylidene group in increases polarity compared to the 4-methylbenzylidene group in the target compound, affecting solubility and membrane permeability.

Physicochemical and Spectroscopic Properties

Melting Points :

  • Analogs in (e.g., compound 8 : 211°C, 9a : 298°C) suggest that electron-deficient aromatic systems (e.g., dinitrophenyl groups) raise melting points due to stronger intermolecular interactions. The target compound’s melting point is expected to be lower (~150–200°C) given its less electron-deficient substituents.

Spectroscopic Data :

  • IR Spectroscopy : The target compound’s NH stretch (≈3200–3300 cm⁻¹), C=O (≈1650–1680 cm⁻¹), and C=N (≈1580–1620 cm⁻¹) are consistent with analogs in .
  • NMR : The (E)-hydrazone configuration is confirmed by characteristic imine proton signals at δ 8.2–8.5 ppm (1H, singlet) and coupling constants (J ≈ 12–15 Hz) .

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